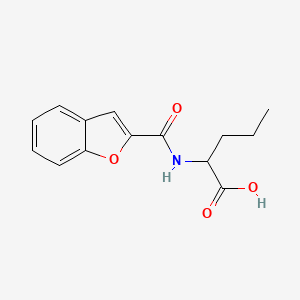![molecular formula C17H22N4O6 B11159545 N~5~-carbamoyl-N~2~-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-ornithine](/img/structure/B11159545.png)
N~5~-carbamoyl-N~2~-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(CARBAMOYLAMINO)-2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PENTANOIC ACID is a complex organic compound that belongs to the class of indole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(CARBAMOYLAMINO)-2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PENTANOIC ACID typically involves multi-step organic reactions. The starting materials are usually simple organic compounds that undergo a series of transformations, including amide formation, indole ring construction, and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process would include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-(CARBAMOYLAMINO)-2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation but often require controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may have biological activity that can be explored for potential therapeutic uses.
Medicine: Its derivatives might be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 5-(CARBAMOYLAMINO)-2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
5-(CARBAMOYLAMINO)-2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PENTANOIC ACID: shares structural similarities with other indole derivatives, such as tryptophan and serotonin.
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
Serotonin: A neurotransmitter that plays a crucial role in mood regulation and other physiological processes.
Uniqueness
What sets 5-(CARBAMOYLAMINO)-2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PENTANOIC ACID apart is its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
属性
分子式 |
C17H22N4O6 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
(2S)-5-(carbamoylamino)-2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C17H22N4O6/c1-26-12-5-6-13(27-2)14-9(12)8-11(20-14)15(22)21-10(16(23)24)4-3-7-19-17(18)25/h5-6,8,10,20H,3-4,7H2,1-2H3,(H,21,22)(H,23,24)(H3,18,19,25)/t10-/m0/s1 |
InChI 键 |
UPZJJOCQKSTUDK-JTQLQIEISA-N |
手性 SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N[C@@H](CCCNC(=O)N)C(=O)O |
规范 SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC(CCCNC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11159483.png)
![5-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one](/img/structure/B11159487.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11159493.png)
![N-{3-[(3-methylbutyl)amino]-3-oxopropyl}benzamide](/img/structure/B11159500.png)
![1-propanoyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11159508.png)
![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11159518.png)
![7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B11159523.png)
![3,4,8-trimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11159530.png)
![2-{[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzamide](/img/structure/B11159538.png)
![trans-4-({[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11159542.png)
![3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11159552.png)
![1-methyl-3-[(1-oxo-1-phenylpropan-2-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11159566.png)

